molecular formula C8H18N8O4 B12548851 Butane-1,2,3,4-tetracarbohydrazide CAS No. 156266-95-4

Butane-1,2,3,4-tetracarbohydrazide

Cat. No.: B12548851
CAS No.: 156266-95-4
M. Wt: 290.28 g/mol
InChI Key: NVJWHISUZXVWPC-UHFFFAOYSA-N
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Description

Butane-1,2,3,4-tetracarbohydrazide is a nitrogen-rich derivative of butane-1,2,3,4-tetracarboxylic acid, where each carboxylic acid group (-COOH) is substituted with a hydrazide (-CONHNH₂) moiety. For instance, hydrazide derivatives are frequently employed in the synthesis of tetrazines (nitrogen-rich heterocycles) and metal-organic complexes due to their reactivity with hydrazine and transition metals .

Properties

CAS No.

156266-95-4

Molecular Formula

C8H18N8O4

Molecular Weight

290.28 g/mol

IUPAC Name

butane-1,2,3,4-tetracarbohydrazide

InChI

InChI=1S/C8H18N8O4/c9-13-5(17)1-3(7(19)15-11)4(8(20)16-12)2-6(18)14-10/h3-4H,1-2,9-12H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20)

InChI Key

NVJWHISUZXVWPC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CC(=O)NN)C(=O)NN)C(=O)NN)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,2,3,4-tetracarbohydrazide typically involves the reaction of butane-1,2,3,4-tetracarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the complete conversion of the carboxylic acid groups to carbohydrazide groups. The reaction can be represented as follows:

C8H10O8+4NH2NH2C8H18N8O4+4H2O\text{C8H10O8} + 4 \text{NH2NH2} \rightarrow \text{C8H18N8O4} + 4 \text{H2O} C8H10O8+4NH2NH2→C8H18N8O4+4H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Butane-1,2,3,4-tetracarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The carbohydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted carbohydrazide compounds.

Scientific Research Applications

Butane-1,2,3,4-tetracarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of butane-1,2,3,4-tetracarbohydrazide involves its interaction with specific molecular targets. The carbohydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Butane-1,2,3,4-tetracarboxylic Acid

Butane-1,2,3,4-tetracarboxylic acid (CAS 1703-58-8) serves as the parent compound for Butane-1,2,3,4-tetracarbohydrazide. Key differences include:

Property Butane-1,2,3,4-tetracarboxylic Acid This compound
Functional Groups -COOH -CONHNH₂
Reactivity Forms salts and esters Forms tetrazines via cyclization with N₂H₄
Applications Polymer crosslinking, metal complexes Precursor for explosives, bioorthogonal tags
Thermal Stability Stable up to 200°C (decomposes) Likely lower due to N-N bonds

The hydrazide derivative exhibits enhanced nitrogen content (32.8% vs. 0% in the acid), making it more suitable for energetic materials .

Nitrogen-Rich Heterocycles: 1,2,4,5-Tetrazines

1,2,4,5-Tetrazines, synthesized from carbohydrazides or nitriles, share structural and functional similarities with this compound. Key comparisons include:

Property 1,2,4,5-Tetrazines This compound
Synthesis Cyclocondensation of hydrazides Likely via hydrazine-carboxylic acid reaction
Nitrogen Content ~54% (e.g., 3,6-dinitrotetrazine) ~32.8%
Applications Bioorthogonal chemistry, explosives Potential in metal complexes, polymer precursors
Thermal Stability High (BDEs > 80 kcal/mol) Lower due to flexible butane backbone

Tetrazines exhibit superior detonation performance (velocity: 8,900 m/s; pressure: 35 GPa) compared to carbohydrazides, which are less studied for energetic applications .

Coordination Compounds: Metal Complexes

Butane-1,2,3,4-tetracarboxylic acid forms stable transition metal complexes (e.g., Na₄C₈H₆O₈ with Cu²⁺ or Fe³⁺) . The hydrazide analog is expected to exhibit stronger coordination due to additional N-donor sites:

Property Tetracarboxylate Metal Complexes Tetracarbohydrazide Complexes (Predicted)
Stability High thermal stability (TGA: >250°C) Likely lower due to N-N bond lability
Applications Catalysis, functional polymers Explosive catalysts, bioimaging agents
Ligand Type O-donor N,O-donor

Functional Derivatives: Threitol and Halogenated Butanes

While structurally distinct, Threitol (butane-1,2,3,4-tetrol) and halogenated butanes highlight the impact of substituents on properties:

Compound Functional Groups Key Property
Threitol -OH High water solubility (880 g/100 mL)
Octafluorobutane -F Chemical inertness, low reactivity
This compound -CONHNH₂ High nitrogen content, redox activity

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